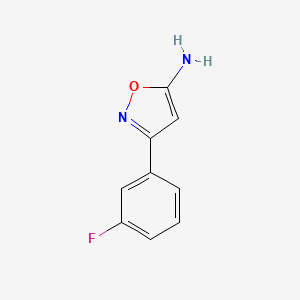

5-Amino-3-(3-fluorophenyl)isoxazole

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(3-fluorophenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c10-7-3-1-2-6(4-7)8-5-9(11)13-12-8/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEKGYYUYANHBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NOC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Amino 3 3 Fluorophenyl Isoxazole

Established Synthetic Pathways for 5-Aminoisoxazoles

The synthesis of 5-aminoisoxazoles can be achieved through various routes, with the cyclization of β-ketonitriles with hydroxylamine (B1172632) being a frequently employed method. doi.org However, controlling the regioselectivity to favor the 5-amino isomer over the 3-amino alternative is a critical challenge that has been addressed through careful selection of reaction conditions and starting materials.

Regioselective Synthesis of 5-Amino-3-substituted Isoxazoles

The formation of either 5-amino- or 3-aminoisoxazoles from the reaction of β-ketonitriles with hydroxylamine is highly dependent on the reaction conditions and the nature of the substituents on the starting material. doi.org

The pH and temperature of the reaction medium are pivotal factors in dictating the regiochemical outcome of the cyclization. For instance, the reaction of 4,4-dimethyl-3-oxopentanenitrile with hydroxylamine can yield 5-amino-3-tert-butylisoxazole. doi.org Conversely, conducting the reaction in a weakly basic aqueous medium can regioselectively produce the 3-amino-5-tert-butylisoxazole (B1265968) isomer. doi.org A reliable procedure for accessing a wide range of 3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles has been developed where the reaction temperature and pH were identified as the key determinants of regioselectivity. thieme-connect.comlookchem.com

| Starting Material | Reagents and Conditions | Product | Regioselectivity |

| β-Ketonitrile | Hydroxylamine hydrochloride, NaOH (pH > 8), H₂O, 100°C | 5-Aminoisoxazole | Favored at higher temperatures |

| β-Ketonitrile | Hydroxylamine hydrochloride, NaOH (7 < pH < 8), H₂O, 45°C | 3-Aminoisoxazole (B106053) | Favored at lower temperatures and near-neutral pH |

Table 1: Influence of Reaction Conditions on Isoxazole (B147169) Regioselectivity. thieme-connect.comlookchem.com

The cyclization of oxoesters with hydroxylamine represents another significant pathway to isoxazole derivatives, specifically isoxazol-5(4H)-ones. mdpi.com The initial step involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of a β-keto ester, leading to an oxime intermediate. This intermediate then undergoes cyclization to form the 3-substituted-isoxazol-5(4H)-one. mdpi.com While this method primarily yields isoxazolones, these can be precursors to aminoisoxazoles through subsequent chemical transformations.

A direct and convenient method for the synthesis of 5-aminoisoxazoles involves the reaction of thiocarbamoylcyanoacetates with hydroxylamine in ethanol (B145695) under reflux conditions. researchgate.netresearchgate.net This approach has been shown to produce good yields of the desired 5-aminoisoxazole products. researchgate.netresearchgate.net The reaction proceeds through the initial formation of ethyl arylthiocarbamoyl-cyanoacetates from the corresponding aryl isothiocyanates and sodium ethylcyanoacetate. researchgate.netresearchgate.net Subsequent reaction with hydroxylamine leads to the formation of the 5-aminoisoxazole ring. researchgate.netresearchgate.net The higher electronegativity of the cyano group is believed to favor its reaction with the nucleophilic oximino group, leading to the formation of aminoisoxazoles instead of isoxazolones. researchgate.netresearchgate.net

1,3-Dipolar Cycloaddition Reactions in Isoxazole Synthesis

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes is a powerful and versatile method for constructing the isoxazole ring. nih.govresearchgate.net This approach offers a high degree of control over the substitution pattern of the resulting isoxazole.

Nitrile oxides, often generated in situ from the corresponding hydroximoyl chlorides or aldoximes, readily undergo [3+2] cycloaddition reactions with various dipolarophiles. rsc.orgcdnsciencepub.com The reaction with alkynes leads directly to isoxazoles, while the reaction with alkenes produces isoxazolines, which can be subsequently oxidized to isoxazoles. researchgate.net The regioselectivity of this cycloaddition is a key feature, often leading to the formation of a single regioisomer. rsc.orgcdnsciencepub.com For example, the reaction of nitrile oxides with terminal alkynes typically yields 3,5-disubstituted isoxazoles. rsc.org This method has been successfully employed for the synthesis of a variety of substituted isoxazoles, including those with fluoroalkyl groups. nih.gov

A one-pot procedure for the preparation of 5-aminoisoxazoles utilizes a 1,3-dipolar cycloaddition reaction between nitrile oxides and α-cyanoenamines. mdpi.com This reaction is highly regioselective, yielding a single regioisomer. mdpi.com

| Dipole | Dipolarophile | Catalyst/Conditions | Product |

| Nitrile Oxide | Alkyne | N-Heterocyclic Carbene (NHC), Et₃N | 3,5-Disubstituted Isoxazole |

| Nitrile Oxide | α-Cyanoenamine | Toluene, room temperature | 5-Aminoisoxazole |

Table 2: Examples of 1,3-Dipolar Cycloaddition Reactions for Isoxazole Synthesis. rsc.orgmdpi.com

Multicomponent Reactions for 5-Amino-isoxazole-4-carbonitriles

Multicomponent reactions (MCRs) represent an efficient and atom-economical strategy for the synthesis of complex molecular architectures from simple starting materials in a single step. The synthesis of 5-amino-isoxazole-4-carbonitriles, key precursors and analogues to the title compound, is effectively achieved through this approach. A prominent method involves the reaction of an aryl aldehyde, malononitrile, and hydroxylamine hydrochloride. d-nb.infonih.govnih.gov

This reaction is often conducted in environmentally friendly solvents, such as a deep eutectic solvent (DES) like K2CO3/glycerol, which serves as both the solvent and catalyst. d-nb.infonih.govresearchgate.net The process is notable for its mild conditions, often proceeding at room temperature, with short reaction times ranging from 20 to 120 minutes and yielding good to excellent product yields (70–94%). d-nb.infonih.gov The general scheme for this MCR involves the condensation of these three components to form the substituted isoxazole ring. researchgate.net The use of organocatalysts like glutamic acid has also been reported for similar multicomponent syntheses of isoxazole derivatives. researchgate.net

Table 1: Synthesis of 5-amino-isoxazole-4-carbonitriles via Multicomponent Reaction d-nb.infonih.gov

| Aryl Aldehyde | Catalyst/Solvent | Reaction Time (min) | Yield (%) |

| Benzaldehyde | K2CO3/Glycerol | 20 | 94 |

| 4-Chlorobenzaldehyde | K2CO3/Glycerol | 30 | 92 |

| 4-Methylbenzaldehyde | K2CO3/Glycerol | 25 | 90 |

| 2-Hydroxy-3-methoxybenzaldehyde | K2CO3/Glycerol | 120 | 75 |

Synthesis of 5-Amino-3-(3-fluorophenyl)isoxazole and its Analogues

Specific Synthetic Routes Incorporating Fluorinated Precursors

The introduction of fluorine atoms into organic molecules can significantly alter their biological and chemical properties. Therefore, synthetic routes utilizing fluorinated precursors are crucial for accessing compounds like this compound.

One direct approach involves the cyclocondensation of a fluorinated precursor with hydroxylamine. For instance, the synthesis of related isoxazole derivatives has been achieved by reacting 3-fluoro-4-methoxyacetophenone sequentially with diethyl oxalate (B1200264) and hydroxylamine hydrochloride to produce an ethyl isoxazole-3-carboxylate, which can be further modified. japsonline.com A more general and powerful method is the 1,3-dipolar cycloaddition of in-situ generated nitrile oxides (from fluorinated benzaldoximes) with alkynes. researchgate.net

Another innovative one-pot protocol allows for the construction of 3-fluoro-5-aryl-isoxazoles from α-CF3-β-keto esters and hydroxylammonium chloride. sioc-journal.cn This method is valued for its mild conditions and good functional group tolerance. sioc-journal.cn Similarly, functionalized halogenoximes can undergo metal-free [3+2] cycloaddition with CF3-substituted alkenes to regioselectively yield 5-trifluoromethylisoxazoles, demonstrating the versatility of fluorinated building blocks in isoxazole synthesis. researchgate.net

Optimization of Reaction Yields and Stereochemical Purity

Optimizing reaction conditions is essential for maximizing product yields and ensuring high purity. For the synthesis of isoxazole derivatives, factors such as solvent, catalyst, temperature, and base play a critical role. In multicomponent reactions for 5-amino-isoxazole-4-carbonitriles, using a glycerol/potassium carbonate (4:1) mixture at room temperature was identified as the optimal condition; increasing the temperature or altering the solvent ratio led to decreased yields. d-nb.info For related heterocyclic systems, solvent choice has proven critical, with protic solvents like ethanol or trifluoroethanol (TFE) providing significantly better yields than aprotic solvents like tetrahydrofuran (B95107) (THF). scirp.org

Achieving stereochemical purity, particularly for chiral isoxazole derivatives, often requires specialized catalysts. Chiral phosphoric acids have emerged as effective organocatalysts for the enantioselective synthesis of isoxazole-containing compounds. researchgate.net For example, they have been successfully used in the aza-Friedel-Crafts reaction of 5-aminoisoxazoles with ketimines to produce novel 3-isoxazole 3-amino-oxindoles with good yields and high enantioselectivities (up to 99% ee). researchgate.net This highlights the potential for controlling the stereochemistry at specific positions of the isoxazole scaffold through asymmetric catalysis.

Derivatization and Further Chemical Modifications of the this compound Core

Functionalization Strategies at the 5-Amino Position

The 5-amino group of the isoxazole ring is a key handle for derivatization, allowing for the introduction of diverse functionalities and the synthesis of new chemical entities.

One common strategy is the formation of Schiff bases through condensation with various aldehydes. This approach has been used to synthesize a series of bivalent metal complexes from 3-amino-5-(4-fluorophenyl)isoxazole derivatives, where the Schiff base ligand coordinates to the metal ion through the azomethine nitrogen. researchgate.net

However, the reactivity of the 5-amino group can be selective. In the synthesis of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide, the reaction with aldehydes or maleimides occurred selectively at the hydrazide's terminal amine, leaving the 5-amino group on the isoxazole ring unreacted under the specified conditions. mdpi.commdpi.com In contrast, 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) can function as a β-amino acid in solid-phase peptide synthesis, where its 5-amino group is successfully coupled to a resin-bound peptide, demonstrating its utility as an unnatural amino acid for creating novel peptides. mdpi.comnih.gov

Table 2: Reactivity of the 5-Amino Group in Isoxazole Derivatives

| Isoxazole Starting Material | Reagent | Position of Reaction | Outcome | Reference |

| 3-Amino-5-(4-fluorophenyl)isoxazole | Aldehydes | 5-Amino group | Schiff base formation | researchgate.net |

| 5-Amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide | Aldehydes / Maleimides | Hydrazide amine group | 5-Amino group unreactive | mdpi.commdpi.com |

| 5-Amino-3-methyl-isoxazole-4-carboxylic acid | Resin-bound peptide | 5-Amino group | Peptide bond formation | mdpi.com |

Modifications on the Fluorophenyl Moiety for Structure Elucidation

Modifications to the fluorophenyl ring and subsequent structural analysis are vital for understanding structure-activity relationships. The exchange of substituents on the phenyl ring is a fundamental strategy to fine-tune the molecule's properties. nih.gov

Advanced analytical techniques are employed for definitive structure elucidation. X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including bond angles and conformations. For example, the crystal structure of a related compound, methyl 3-(3-fluorophenyl)-1-methyl-1,3a,4,9b-tetrahydro-3H-thiochromeno[4,3-c]isoxazole-3a-carboxylate, was determined, revealing the half-chair conformation of the thiopyran ring and the precise dihedral angles between the various ring systems. researchgate.net In the crystal, molecules were linked by C—H⋯π interactions to form a three-dimensional network. researchgate.net

Furthermore, the structures of newly synthesized Schiff bases derived from 3-amino-5-(4-fluorophenyl)isoxazole and their corresponding metal complexes have been thoroughly characterized using a suite of spectroscopic and analytical methods, including elemental analysis, UV-Vis, FT-IR, Mass spectrometry, NMR, ESR, and powder X-ray diffraction (XRD). researchgate.net These comprehensive analyses confirm the proposed structures and coordination geometries. researchgate.net

Introduction of Complementary Pharmacophoric Groups

The isoxazole scaffold, particularly the 5-aminoisoxazole moiety, serves as a versatile platform for the introduction of various pharmacophoric groups to modulate biological activity. researchgate.netdoi.org The strategic placement of substituents on the isoxazole ring and the functionalization of its amino group allow for the exploration of a wide chemical space, leading to the discovery of compounds with diverse therapeutic potential. bibliotekanauki.plscholarsresearchlibrary.com

The introduction of different aryl groups at the 3-position of the isoxazole ring has been a common strategy to enhance biological effects. For instance, the presence of a 3,4,5-trimethoxyphenyl group or a 4-methoxyphenyl (B3050149) group as substituents has been shown to be important for antiproliferative activity. doi.org The unsubstituted 5-amino group is also considered a critical structural feature for potent biological action in some series of isoxazole derivatives. doi.org

Furthermore, the amino group at the 5-position can be readily transformed into other functional groups, providing a handle for introducing additional pharmacophores. For example, it can be acylated or can participate in multicomponent reactions to build more complex heterocyclic systems. doi.orgresearchgate.net These transformations enable the incorporation of a variety of substituents that can interact with different biological targets.

Research has demonstrated that the isoxazole core can be linked to other heterocyclic systems, such as indole, to generate hybrid molecules with enhanced biological profiles. scholarsresearchlibrary.com The combination of the isoxazole pharmacophore with other known biologically active moieties is a rational approach in drug design to achieve synergistic or improved therapeutic effects.

The following table summarizes examples of pharmacophoric groups that have been introduced onto the this compound core or related isoxazole structures, along with the synthetic strategies employed.

| Pharmacophoric Group | Position of Introduction | Synthetic Strategy | Resulting Compound Class | Reference |

| Polyalkoxyaryl groups | 3-position | Cyclization of β-ketonitriles with hydroxylamine | 3,5-Diarylisoxazoles | doi.org |

| Indolyl moieties | 3- and 5-positions | Not specified | 3,5-bis(3′-indolyl)isoxazoles | ajrconline.org |

| Carboxamide functionalities | 4-position | Passerini three-component reaction | 5-amino-3-methylisoxazole-4-carboxylate derivatives | bibliotekanauki.pl |

| Fused heterocyclic systems | Fused to isoxazole ring | Multicomponent reactions | Isoxazolo[5,4-b]pyridines | researchgate.netnih.gov |

| Sulfonamide groups | Attached to a phenyl ring at the 3-position | Conventional heating and microwave irradiation | N-(4-(5-Arylisoxazol-3-yl)phenyl)benzenesulfonamides | ijpcbs.com |

The strategic introduction of these and other pharmacophoric groups continues to be a key area of research in the development of new isoxazole-based therapeutic agents. The versatility of the isoxazole scaffold allows for the fine-tuning of physicochemical and pharmacological properties, paving the way for the discovery of novel drug candidates.

Biological Activities and Therapeutic Potential of 5 Amino 3 3 Fluorophenyl Isoxazole Derivatives

Antimicrobial Efficacy

Derivatives of 5-Amino-3-(3-fluorophenyl)isoxazole have shown a broad spectrum of antimicrobial capabilities, including antibacterial, antifungal, antiviral, antitubercular, and anti-biofilm properties.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Isoxazole (B147169) derivatives have demonstrated varied antibacterial activity. Certain compounds exhibit potent activity against Gram-positive bacteria. For instance, a series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives showed antibacterial effects against seven drug-sensitive and four drug-resistant Gram-positive strains, with one compound, 7j, displaying an inhibitory effect eight times stronger than linezolid. nih.gov These compounds, however, showed no activity against the Gram-negative bacterium E. coli. nih.gov

Other studies have reported on isoxazole-containing cephalosporins with activity against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, compound 10b, featuring a hydroxyimino group, was potent against staphylococci, while compound 10f, with an N-hydroxypyridone, showed excellent activity against Pseudomonas aeruginosa. nih.gov Additionally, Schiff base derivatives of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) have been evaluated, with compounds 2m and 2l showing excellent inhibition of Staphylococcus aureus and compound 2i being potent against Proteus vulgaris. drsgips.ac.in

Table 1: Antibacterial Activity of Isoxazole Derivatives

| Compound/Derivative Class | Target Organism(s) | Key Findings | Reference(s) |

| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria | Compound 7j had a MIC of 0.25 µg/mL; no activity against E. coli. | nih.gov |

| 3-(Isoxazolidin-5-yl)cephalosporins | Staphylococci, Pseudomonas aeruginosa | Compound 10b was potent against staphylococci; 10f was effective against P. aeruginosa. | nih.gov |

| 5-amino-1,3,4-thiadiazole-2-thiol Schiff bases | Staphylococcus aureus, Proteus vulgaris | Compounds 2m and 2l showed MIC of 8 µg/mL against S. aureus; 2i was potent against P. vulgaris. | drsgips.ac.in |

Antifungal Activity Profile

The antifungal potential of isoxazole derivatives has been well-documented against various fungal pathogens. (Z)-5-amino-N'-aryl-1-methyl-1H-imidazole-4-carbohydrazonamide derivatives, particularly the 3-fluorophenyl variant (2l), have demonstrated significant antifungal activity, with Candida krusei being the most affected species. nih.gov

Similarly, studies on Schiff bases derived from 5-amino-1,3,4-thiadiazole-2-thiol revealed that compounds 2m and 2l, which have electron-withdrawing fluorine and nitro groups, possess excellent inhibitory activity against Aspergillus niger and Candida tropicalis, with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL. drsgips.ac.in Furthermore, research into 15 different isoxazole derivatives showed that all possessed some level of antimicrobial activity against the fungus Candida albicans. nih.govresearchgate.net

Table 2: Antifungal Activity of Isoxazole Derivatives

| Compound/Derivative Class | Target Organism(s) | Key Findings | Reference(s) |

| (Z)-5-amino-N'-(3-fluorophenyl)-1-methyl-1H-imidazole-4-carbohydrazonamide (2l) | Candida sp. | Possessed the highest antifungal activity among tested derivatives, especially against C. krusei. | nih.gov |

| 5-amino-1,3,4-thiadiazole-2-thiol Schiff bases (2m, 2l) | Aspergillus niger, Candida tropicalis | Exhibited excellent inhibitory activity with an MIC of 8 µg/mL. | drsgips.ac.in |

| Various isoxazole derivatives | Candida albicans | All 15 tested derivatives displayed some level of antifungal activity. | nih.govresearchgate.net |

Antiviral Properties and Spectrum

Research has also extended into the antiviral capabilities of isoxazole derivatives. Studies on 3-(diethylamino)-5-phenylisoxazole derivatives showed interesting anti-group B rhinovirus activity, specifically against the HRV-2 serotype. nih.gov In an effort to achieve broader activity similar to other known antiviral isoxazoles (WIN compounds) that act on group A rhinoviruses (HRV-14 serotype), various acyl and alkyl derivatives were synthesized. nih.gov While most of these compounds were primarily active against group B rhinoviruses, their potency was generally lower than previously studied analogues. nih.gov However, one N-methylpiperazinomethyl derivative (compound 10) showed slight activity against both HRV-2 and HRV-14 serotypes. nih.gov

Table 3: Antiviral Activity of Isoxazole Derivatives

| Compound/Derivative Class | Target Virus | Key Findings | Reference(s) |

| 3-(diethylamino)-5-phenylisoxazole derivatives | Rhinovirus (HRV-2) | Showed anti-group B rhinovirus activity. | nih.gov |

| N-methylpiperazinomethyl derivative (10) | Rhinovirus (HRV-2 and HRV-14) | Exhibited slight activity against both group A and group B serotypes. | nih.gov |

Antitubercular Activity Against Mycobacterium tuberculosis

Isoxazole derivatives have emerged as promising candidates for the development of new treatments for tuberculosis. Urea (B33335) and thiourea (B124793) derivatives of 5-phenyl-3-isoxazolecarboxylic acid methyl esters have shown significant potency against Mycobacterium tuberculosis (Mtb) H37Rv, with most of the 40 evaluated compounds exhibiting MIC values between 0.25 and 2 µg/mL. nih.gov The urea derivatives were generally more potent than the thiourea analogues, with halogen-substituted compounds showing particularly strong anti-TB activity. nih.gov

Another study identified 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (B7816386) (M1) as an inhibitor of MtbFadD32, a crucial enzyme in mycolic acid synthesis. nih.gov This compound curtails Mtb survival in infected macrophages and reduces the bacterial burden in animal models. nih.gov Furthermore, some Schiff bases of 5-amino-1,3,4-thiadiazole-2-thiol have also been evaluated for their antitubercular activity. drsgips.ac.in

Table 4: Antitubercular Activity of Isoxazole Derivatives

| Compound/Derivative Class | Target | Key Findings | Reference(s) |

| Urea/Thiourea derivatives of 5-phenyl-3-isoxazolecarboxylic acid methyl esters | M. tuberculosis H37Rv | Exhibited potent activity with MICs as low as 0.25 µg/mL. Urea derivatives were more potent. | nih.gov |

| 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (M1) | MtbFadD32 enzyme | Inhibits a key enzyme in mycolic acid synthesis, reducing Mtb survival. | nih.gov |

| 5-amino-1,3,4-thiadiazole-2-thiol Schiff bases | M. tuberculosis | Evaluated for antitubercular activity. | drsgips.ac.in |

Anti-biofilm Effects Against Pathogenic Microorganisms

The ability of microorganisms to form biofilms presents a significant challenge in treating infections. Several isoxazole derivatives have demonstrated the ability to combat these structures. Novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives were found to hamper the formation of biofilms. nih.gov

More significant effects were observed with other derivatives. In a study of 15 isoxazole derivatives, two compounds, PUB9 and PUB10, were able to reduce biofilm formation by over 90% in Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. nih.govresearchgate.netnih.gov These findings highlight the potential of isoxazole-based compounds as effective anti-biofilm agents, capable of eradicating established biofilms. dntb.gov.ua

Table 5: Anti-biofilm Activity of Isoxazole Derivatives

| Compound/Derivative Class | Target Organism(s) | Key Findings | Reference(s) |

| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives | Not specified | Hampered the formation of biofilms. | nih.gov |

| 2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB9) | S. aureus, P. aeruginosa, C. albicans | Reduced biofilm formation by over 90%. | nih.govresearchgate.netnih.gov |

| 2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB10) | S. aureus, P. aeruginosa, C. albicans | Reduced biofilm formation by over 90%. | nih.govresearchgate.netnih.gov |

Anticancer and Antiproliferative Activities

Derivatives of isoxazole are recognized for their significant potential as anticancer and antiproliferative agents. espublisher.com A variety of these compounds have been synthesized and tested against numerous human cancer cell lines.

For example, novel isoxazole derivatives incorporating an arylpiperazine moiety have been assessed for their cytotoxic activity. nih.gov A derivative with a para-fluorine substitution (5b) was efficient against liver cancer cells (Huh7 and Mahlavu) with IC50 values of 5.3 µM and 6.2 µM, respectively. nih.gov Another study focused on a new series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide. mdpi.com Among these, compound MM3 was selected for its strong antiproliferative activity and lack of toxicity, inhibiting the proliferation of peripheral blood mononuclear cells. mdpi.com

Extensive screening of isoxazole derivatives derived from natural products has yielded potent compounds. One derivative (compound 6) from forskolin (B1673556) showed high activity against MCF-7 and BT-474 breast cancer cell lines with an IC50 of 0.5 µM. encyclopedia.pub A bromopyrrolidine alkaloid derivative containing isoxazole (36a) selectively inhibited the oral cancer cell line KB403 with an IC50 of 2.45 µM. encyclopedia.pub Furthermore, a 7-amino-oxazolo[5,4-d]pyrimidine derivative (3g) was found to be highly potent against the HT29 colon cancer cell line, with a CC50 of 58.4 µM, exceeding the activity of the standard drug fluorouracil. dntb.gov.ua

Table 6: Anticancer and Antiproliferative Activity of Isoxazole Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Activity (IC50/CC50) | Reference(s) |

| 5-(4-Fluorophenyl)-3-((4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methyl)isoxazole (5b) | Huh7 (Liver), Mahlavu (Liver) | IC50 = 5.3 µM, IC50 = 6.2 µM | nih.gov |

| 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) | Peripheral blood mononuclear cells | Strongest antiproliferative activity in its series. | mdpi.com |

| Forskolin-isoxazole derivative (6) | MCF-7, BT-474 (Breast) | IC50 = 0.5 µM | encyclopedia.pub |

| Bromopyrrolidine-isoxazole derivative (36a) | KB403 (Oral) | IC50 = 2.45 µM | encyclopedia.pub |

| 7-Amino-oxazolo[5,4-d]pyrimidine derivative (3g) | HT29 (Colon) | CC50 = 58.4 µM | dntb.gov.ua |

| 3,5-disubstituted isoxazole derivative (4c) | U87 (Glioblastoma) | IC50 = 67.6 µM | encyclopedia.pub |

In Vitro Cytotoxicity Against Various Human Cancer Cell Lines (e.g., Hep3B, HepG2, HeLa, MCF-7, NCI60)

Derivatives of the isoxazole scaffold have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.

A novel series of fluorophenyl-isoxazole-carboxamide derivatives was synthesized and evaluated for antiproliferative activity against four cancer cell lines: liver (Hep3B, HepG2), cervical (HeLa), and breast (MCF-7). najah.edu One compound, designated 2f, emerged as the most potent against Hep3B and HepG2 cells, with IC₅₀ values of 5.76 and 34.64 µg/mL, respectively. najah.edu Several other derivatives in the same series (2a–2c and 2e) also showed strong inhibitory activity against the Hep3B liver cancer cell line, with IC₅₀ values ranging from 7.66 to 11.60 µg/mL. najah.edu

In another study, a series of phenyl-isoxazole-carboxamide derivatives were tested against a panel of cancer cells, including MCF-7, Hep3B, HepG2, and HeLa, as well as a normal human embryonic kidney cell line (Hek293T). researchgate.net The compounds displayed a range of potent to moderate activities against Hep3B and MCF-7 cells. researchgate.net Notably, compound 2a was highly active against HeLa and Hep3B cancer cells, with IC₅₀ values of 0.91 and 8.02 µM, respectively. researchgate.net

Furthermore, o-diarylsubstituted isoxazoles have been identified as potent antiproliferative agents. doi.org The cytotoxicity of some 5-amino-3,4-diaryl derivatives was found to be comparable to the well-known anticancer agent Combretastatin A-4 (CA4) when tested against five cancer cell lines. doi.org The most potent of these compounds also exhibited significant cytotoxicity in the National Cancer Institute's (NCI) 60-human cancer cell line screen. doi.orghse.ru

| Compound Series | Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|

| Fluorophenyl-isoxazole-carboxamides | Hep3B (Liver) | 5.76 - 11.60 µg/mL | najah.edu |

| Fluorophenyl-isoxazole-carboxamides | HepG2 (Liver) | 34.64 µg/mL (for compound 2f) | najah.edu |

| Phenyl-isoxazole-carboxamides | HeLa (Cervical) | 0.91 µM (for compound 2a) | researchgate.net |

| Phenyl-isoxazole-carboxamides | Hep3B (Liver) | 5.96 - 28.62 µM | researchgate.net |

| Phenyl-isoxazole-carboxamides | MCF-7 (Breast) | 4.56 - 17.16 µM | researchgate.net |

| o-Diphenylisoxazoles | NCI60 Panel | Significant Cytotoxicity | hse.ru |

Antimitotic Activity and Microtubule Destabilization Mechanisms

A primary mechanism for the anticancer activity of certain isoxazole derivatives is their ability to interfere with cell division (mitosis) by disrupting microtubule dynamics. encyclopedia.pubnih.gov Microtubules are essential components of the mitotic spindle, which segregates chromosomes during cell division.

Compounds that act as microtubule destabilizing agents inhibit tubulin polymerization, leading to cell cycle arrest, typically in the G2/M phase, and subsequent programmed cell death (apoptosis). doi.orgnih.gov Several isoxazole derivatives have been identified as potent antimitotic agents that function through this mechanism. doi.orgencyclopedia.pub For instance, studies on o-diarylsubstituted isoxazoles, which are structural analogues of CA4, have confirmed their antimitotic and microtubule destabilizing effects in phenotypic sea urchin embryo assays. doi.orghse.ru

Structure-activity relationship (SAR) studies have provided insights into the features required for this activity. It has been found that for 4,5-diarylisoxazoles, the isoxazole heterocycle and an unsubstituted benzene (B151609) ring adjacent to the heteroatom are crucial for conferring the correct conformation for microtubule destabilization. encyclopedia.pubnih.gov The positioning of the aryl groups is also important, with 4,5-diarylisoxazoles demonstrating greater antimitotic activity than 3,4-diarylisoxazoles. encyclopedia.pubnih.gov Furthermore, research on 3- and 5-aminoisoxazoles has shown that an unsubstituted 5-amino group is a key structural feature for potent antiproliferative activity. doi.org

Assessment of Tumor Selectivity in Antiproliferative Assays

An ideal anticancer agent should be highly toxic to cancer cells while exhibiting minimal effects on normal, healthy cells. This property, known as tumor selectivity, is a critical factor in drug development. The selectivity of a compound is often quantified by the selectivity index (SI), calculated as the ratio of its cytotoxicity in normal cells to its cytotoxicity in cancer cells (SI = IC₅₀ on normal cells / IC₅₀ on cancer cells). researchgate.net Compounds with an SI value greater than three are generally considered to be selectively toxic to tumor cells. researchgate.net

Research into isoxazole derivatives has included assessments of their tumor selectivity. In one study, the cytotoxicity of phenyl-isoxazole-carboxamide derivatives was compared between various cancer cell lines (MCF-7, Hep3B) and the normal human embryonic kidney cell line, Hek293T. researchgate.net The IC₅₀ values against the normal Hek293T cells were found to be in the range of 112.78–266.66 µM, significantly higher than the values observed for the cancer cell lines, indicating a degree of tumor selectivity. researchgate.net

Similarly, a study on isoxazole-based carboxamides and hydrazones evaluated their selectivity towards HepG2 tumor cells over normal THLE2 liver cells. researchgate.net Several compounds in this series demonstrated favorable selectivity index values, with some reaching as high as 26.66, highlighting their potential as selective anticancer agents. researchgate.net This preferential activity against tumor cells is a promising characteristic for the development of safer chemotherapeutic agents. nih.gov

Anti-inflammatory and Analgesic Effects

Beyond their anticancer properties, isoxazole derivatives have been extensively investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of key enzymes in the inflammatory cascade.

Cyclooxygenase (COX) Inhibition Studies

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. jocpr.com While COX-1 is constitutively expressed and involved in tissue homeostasis, COX-2 is induced during inflammation. jocpr.com Therefore, selective inhibition of COX-2 is a desirable strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects.

Several studies have demonstrated that isoxazole derivatives can act as potent and selective COX-2 inhibitors. jocpr.comnih.gov In one such study, new isoxazole derivatives were synthesized and evaluated for their in vitro COX-1 and COX-2 inhibitory activity. nih.gov The compounds were effective COX-2 inhibitors, with some showing high selectivity. For example, compounds C7 and C8 exhibited selectivity indices (COX-1 IC₅₀ / COX-2 IC₅₀) of 113.19 and 115.43, respectively. nih.gov

Another study synthesized derivatives from known nonsteroidal anti-inflammatory drugs (NSAIDs) and 4-(4-Fluorophenyl)isoxazol-5-amine. jocpr.com The resulting compounds, such as 2-{[4-(4-fluorophenyl)isoxazol-5-yl]carbamoyl}phenyl acetate, showed good anti-inflammatory activity with a reduced ulcer index, suggesting a COX-2 selective mechanism. jocpr.com The bulky structure of these derivatives is thought to allow them to occupy a side pocket present in the COX-2 enzyme but not in COX-1, which accounts for their selectivity. jocpr.com

| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (SI) | Source |

|---|---|---|---|---|

| C1 | 0.12 ± 0.01 | 11.38 ± 0.08 | 94.83 | nih.gov |

| C2 | 0.17 ± 0.01 | 12.02 ± 0.05 | 70.68 | nih.gov |

| C3 | 0.93 ± 0.01 | 22.56 ± 0.12 | 24.26 | nih.gov |

| C5 | 0.85 ± 0.04 | 35.55 ± 0.15 | 41.82 | nih.gov |

| C7 | 0.08 ± 0.01 | 9.05 ± 0.06 | 113.19 | nih.gov |

| C8 | 0.06 ± 0.01 | 6.92 ± 0.04 | 115.43 | nih.gov |

Lipoxygenase (LOX) Pathway Modulation

The lipoxygenase (LOX) pathway is another critical route in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are potent pro-inflammatory mediators. researchgate.netresearchgate.net The 5-lipoxygenase (5-LOX) enzyme is a key player in this pathway, and its inhibition is a valuable strategy for treating inflammatory conditions like asthma. researchgate.netnih.gov

Isoxazole derivatives have been identified as inhibitors of the LOX pathway. A study investigating a series of isoxazole derivatives for their 5-LOX inhibitory potential found several active compounds. nih.gov One compound, C3, showed concentration-dependent inhibition of 5-LOX with an IC₅₀ value of 8.47 µM. Another compound, C5, also exhibited good inhibitory effect with an IC₅₀ of 10.48 µM. nih.gov In some cases, isoxazole derivatives have been shown to inhibit both COX and LOX pathways, making them dual-action anti-inflammatory agents. researchgate.net For example, the compound 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole (2b) displayed significant inhibitory activity against both LOX and COX-2. researchgate.net

| Compound | 5-LOX IC₅₀ (µM) | Source |

|---|---|---|

| C3 | 8.47 | nih.gov |

| C5 | 10.48 | nih.gov |

Immunomodulatory Properties

Certain isoxazole derivatives possess the ability to modulate the immune system, exhibiting a range of activities from immunosuppressive to immunostimulatory. semanticscholar.orgnih.gov This suggests their potential use in treating autoimmune diseases or as adjuvants to enhance vaccine efficacy. nih.gov

Derivatives of 5-amino-3-methyl-isoxazole have been a particular focus of immunomodulatory research. nih.govmdpi.com For example, 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) has been shown to modulate T-cell subsets and B-cell levels in lymphoid organs and enhance antibody production in mice. nih.gov Other derivatives, such as 2-(5-amino-3-methyl-1,2-oxazole-4-carbonyl)-N-(4-chlorophenyl)hydrazine-1-carbothioamide (06K), have been found to stimulate antibody production while also inducing the generation of regulatory T-cells, indicating a complex immunoregulatory profile. nih.gov

Conversely, some derivatives exhibit immunosuppressive effects. A selected 5-amino-3-methyl-isoxazole-4-carboxamide derivative (MO5) was found to inhibit the humoral immune response in vitro and suppress the production of the pro-inflammatory cytokine TNF-α. nih.gov A different study on N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide found that they inhibited the proliferation of peripheral blood mononuclear cells (PBMCs). nih.gov The compound MM3 from this series was shown to inhibit TNF-α production and induce apoptosis in Jurkat cells, a model for T-lymphocytes, suggesting a pro-apoptotic mechanism for its immunosuppressive action. nih.gov These varied activities highlight the versatility of the isoxazole scaffold in developing agents that can fine-tune the immune response. semanticscholar.orgresearchgate.net

Modulation of Lymphocyte Proliferation (PHA-induced, LPS-induced)

The immunomodulatory effects of isoxazole derivatives have been a significant area of investigation, with many compounds demonstrating the ability to modulate the proliferation of lymphocytes stimulated by mitogens like phytohemagglutinin (PHA) and lipopolysaccharide (LPS).

N'-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide have been shown to inhibit the PHA-induced proliferation of human peripheral blood mononuclear cells (PBMCs) to varying degrees. nih.gov One particular derivative, 5-amino-N′-[2-(2,4-dihydroxyphenyl)ethylidene]-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) , was noted for its strong antiproliferative activity. globalauthorid.com Similarly, derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid have demonstrated inhibitory effects on lymphocyte proliferation. nih.gov For instance, 5-amino-3-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide (MO5) exhibited potent anti-proliferative properties. nih.gov

Conversely, some isoxazole derivatives display immunostimulatory effects. 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide was found to stimulate the proliferation of lymphocytes from the spleen and mesenteric lymph nodes, both on its own and in combination with mitogens like Concanavalin A (ConA) and PHA. nih.gov Another compound, 2-(5-amino-3-methyl-1,2-oxazole-4-carbonyl)-N-(prop-2-en-1-yl)hydrazine-1-carbothioamide (M4) , also stimulated PHA-induced proliferation of human PBMCs. researchgate.net The nature of the effect—whether inhibitory or stimulatory—is highly dependent on the specific chemical structure, particularly the substituents on the phenyl ring. globalauthorid.com

Table 1: Modulation of Lymphocyte Proliferation by Isoxazole Derivatives

| Compound/Derivative Class | Cell Type | Mitogen | Effect | Reference(s) |

|---|---|---|---|---|

| N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide | Human PBMCs | PHA | Inhibition | nih.gov |

| 5-amino-N′-[2-(2,4-dihydroxyphenyl)ethylidene]-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) | Human PBMCs | PHA | Strong Inhibition | globalauthorid.com |

| 5-amino-3-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide (MO5) | Not specified | Not specified | Strong Inhibition | nih.gov |

| 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide | Murine Lymphocytes | ConA, PHA | Stimulation | nih.gov |

| 2-(5-amino-3-methyl-1,2-oxazole-4-carbonyl)-N-(prop-2-en-1-yl)hydrazine-1-carbothioamide (M4) | Human PBMCs | PHA | Stimulation | researchgate.net |

| 2-(5-amino-3-methyl-1,2-oxazole-4-carbonyl)-N-phenylhydrazine-1-carbothioamide (01K) | Murine Thymus, Spleen, Lymph Node Cells | ConA, LPS | Inhibition | globalauthorid.comresearchgate.net |

| 2-(5-amino-3-methyl-1,2-oxazole-4-carbonyl)-N-(4-chlorophenyl)hydrazine-1-carbothioamide (06K) | Murine Thymus, Spleen, Lymph Node Cells | ConA, LPS | Inhibition | globalauthorid.comresearchgate.net |

Regulation of Cytokine Production (TNF-α, IL-6, IL-1β)

Consistent with their effects on lymphocyte proliferation, isoxazole derivatives have been shown to regulate the production of key pro-inflammatory cytokines. The inhibition of Tumor Necrosis Factor-alpha (TNF-α) is a frequently reported activity.

Several derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid and 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide inhibit the production of TNF-α in LPS-stimulated human whole blood cultures. nih.gov For example, the compound MM3 was shown to inhibit LPS-induced TNF-α production. globalauthorid.com Similarly, compounds 01K and 06K , which are thiosemicarbazide (B42300) derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid, exhibited regulatory effects on the production of both TNF-α and Interleukin-1 beta (IL-1β) in LPS-stimulated peritoneal cell cultures. globalauthorid.comnih.govresearchgate.net The regulatory effects were noted to be more profound for IL-1β than for TNF-α. researchgate.net

In contrast, 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide was found to increase the LPS-induced production of IL-1β at higher concentrations, while not affecting the levels of TNF-α. nih.gov This highlights the differential regulatory pathways that can be influenced by subtle changes in the derivative's structure.

Table 2: Regulation of Cytokine Production by Isoxazole Derivatives

| Compound/Derivative Class | Cell/Culture Type | Stimulant | Cytokine(s) Affected | Effect | Reference(s) |

|---|---|---|---|---|---|

| 5-amino-N′-[2-(2,4-dihydroxyphenyl)ethylidene]-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) | Human Whole Blood Culture | LPS | TNF-α | Inhibition | globalauthorid.com |

| 2-(5-amino-3-methyl-1,2-oxazole-4-carbonyl)-N-phenylhydrazine-1-carbothioamide (01K) | Murine Peritoneal Cells | LPS | TNF-α, IL-1β | Regulation (Inhibition) | globalauthorid.comnih.govresearchgate.net |

| 2-(5-amino-3-methyl-1,2-oxazole-4-carbonyl)-N-(4-chlorophenyl)hydrazine-1-carbothioamide (06K) | Murine Peritoneal Cells | LPS | TNF-α, IL-1β | Regulation (Inhibition) | globalauthorid.comnih.govresearchgate.net |

| 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide | Murine Peritoneal Macrophages | LPS | IL-1β | Increased Production | nih.gov |

| 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide | Murine Peritoneal Macrophages | LPS | TNF-α | No Effect | nih.gov |

Assessment of Immunosuppressive and Immunostimulatory Effects

Many derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid are characterized by their immunosuppressive properties. globalauthorid.comnih.gov For example, a new class of these derivatives synthesized via the Passerini three-component reaction showed dose-dependent inhibition of mitogen-induced PBMC proliferation and TNF-α production, indicating immunosuppressive action. nih.gov The potent immunosuppressive activities of the isoxazolo[5,4-e]triazepine derivative, RM33 , have also been demonstrated in various mouse models. globalauthorid.com

In contrast, other derivatives from the same chemical family can act as immunostimulants. As mentioned previously, 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide stimulates lymphocyte proliferation. nih.gov The compound 06K showed differential actions depending on the model, stimulating antibody production against sheep red blood cells (a measure of humoral immune response) while also decreasing delayed-type hypersensitivity reactions (a measure of cellular immunity). globalauthorid.com This dual activity suggests that some derivatives may function as immunoregulators rather than purely as suppressors or stimulators. These findings underscore the potential to fine-tune the immunological response by modifying the chemical structure of the isoxazole core. globalauthorid.com

Antioxidant Potential

The antioxidant capacity of isoxazole derivatives has been another focus of research, with many compounds demonstrating the ability to scavenge free radicals and mitigate oxidative stress.

Free Radical Scavenging Activity (e.g., DPPH Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay is a common method for evaluating the antioxidant potential of chemical compounds. Numerous studies have reported the DPPH scavenging activity of various isoxazole derivatives.

For instance, a series of novel 5-amino-isoxazole-4-carbonitriles were synthesized and evaluated for their antioxidant properties, with some derivatives showing promising activity. nih.govresearchgate.net Another study on pyrimidine (B1678525) isoxazole derivatives found that most of the tested compounds exhibited excellent antioxidant effects against DPPH. mdpi.commdpi.com Specifically, the capability of these compounds to inhibit free radicals was significantly influenced by the substituent sequence on the phenyl ring attached to the isoxazole core. mdpi.commdpi.com Similarly, newly synthesized 3,5-disubstituted isoxazole derivatives have also been reported to possess antioxidant activity. dntb.gov.ua

A study on fluorophenyl-isoxazole-carboxamides found potent DPPH scavenging activity. researchgate.netnih.gov In particular, compounds N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide (2a) and N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide (2c) demonstrated high antioxidant potency with IC50 values of 0.45 ± 0.21 and 0.47 ± 0.33 µg/ml, respectively, which were significantly more potent than the Trolox standard. researchgate.netnih.gov

Table 3: DPPH Free Radical Scavenging Activity of Isoxazole Derivatives

| Compound/Derivative Class | IC50 Value (µg/mL) | Standard | Reference(s) |

|---|---|---|---|

| N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide (2a) | 0.45 ± 0.21 | Trolox (3.10 ± 0.92) | researchgate.netnih.gov |

| N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide (2c) | 0.47 ± 0.33 | Trolox (3.10 ± 0.92) | researchgate.netnih.gov |

| Pyrimidine isoxazole derivative (C3) | 10.96 µM | Not specified | mdpi.com |

| Pyrimidine isoxazole derivative (C5) | 13.12 µM | Not specified | mdpi.com |

| Pyrimidine isoxazole derivative (C6) | 18.87 µM | Not specified | mdpi.com |

In Vivo Antioxidant Assessment in Animal Models

Beyond in vitro assays, the antioxidant potential of isoxazole derivatives has also been confirmed in animal models. A study involving fluorophenyl-isoxazole-carboxamide derivatives selected the most potent compound from in vitro testing, N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide (2a) , for in vivo evaluation in mice. researchgate.netnih.gov

In this study, male mice were injected intraperitoneally with the compound. The results revealed that the total antioxidant capacity (TAC) in mice treated with compound 2a was two-fold greater than that of mice treated with Quercetin, a well-known antioxidant used as a positive control. researchgate.netnih.gov These findings demonstrate that the promising antioxidant activities observed in vitro can translate to a significant effect in a living system. researchgate.net

Other Pharmacological Activities

The versatile isoxazole scaffold has been incorporated into compounds exhibiting a wide array of other pharmacological activities beyond immunomodulation and antioxidant effects. These diverse biological actions underscore the importance of isoxazole derivatives in the search for new therapeutic agents. rsc.orgnih.gov

Reported activities for various isoxazole derivatives include:

Anti-inflammatory: The well-known drug Leflunomide, an isoxazole derivative, possesses anti-inflammatory properties. globalauthorid.com Other novel derivatives have also shown anti-inflammatory effects in various models. nih.govresearchgate.net

Anticancer: A number of isoxazole derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines, including liver, cervical, and breast cancer. nih.govjapsonline.com For example, N-(3,4,5-trimethoxyphenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide (2f) was identified as a potent compound against Hep3B and Hep-G2 liver cancer cell lines. japsonline.com

Analgesic: Certain isoxazole derivatives have demonstrated significant pain-relieving properties. nih.govresearchgate.net

Antimicrobial: The isoxazole ring is a component of several antibacterial drugs, such as sulfamethoxazole (B1682508) and sulfisoxazole. nih.govresearchgate.net Newly synthesized derivatives are continually being screened for activity against various bacterial and fungal pathogens. nih.govresearchgate.net

Antiviral: Some isoxazoles have been investigated for their potential to combat viral infections. rsc.org

Anti-Alzheimer: The structural properties of isoxazoles make them candidates for developing treatments for neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net

These varied activities highlight the chemical tractability of the isoxazole ring and its potential for developing new drugs for a wide range of diseases. rsc.org

Anticonvulsant Activity

The isoxazole nucleus is a component of various compounds recognized for their anticonvulsant properties. scholarsresearchlibrary.com Research into aminoisoxazole derivatives has highlighted their potential as anti-seizure agents. Studies on a series of 3-aminoisoxazole (B106053) derivatives, which share a core structural feature with this compound, have identified potent analogues in anti-maximal electroshock (MES) screens, a key test for anticonvulsant efficacy. researchgate.net

For instance, certain enaminones derived from 3-aminoisoxazoles demonstrated significant, orally active anticonvulsant effects in rodent models. researchgate.net One notable compound, an ethyl ester derivative, showed an oral ED₅₀ of 68.9 mg/kg in rats, while a tert-butyl ester derivative was even more potent with an oral ED₅₀ of 28.1 mg/kg in the same model. researchgate.net Interestingly, initial mechanistic studies, including sodium channel binding assays and tests against chemically-induced seizures (pentylenetetrazol, bicuculline, and picrotoxin), were negative for one of the active compounds, suggesting a potentially novel mechanism of action that differs from many standard anticonvulsants. researchgate.net This indicates that the isoxazole scaffold could be a source of new anticonvulsant drugs with unique modes of action. scholarsresearchlibrary.comresearchgate.net

Antidiabetic Activity

The potential of isoxazole derivatives in managing diabetes has been explored, primarily through their ability to inhibit key digestive enzymes involved in carbohydrate metabolism. nih.gov Hyperglycemia can be controlled by inhibiting enzymes like α-amylase, which breaks down starch into simple sugars. nih.gov

In one study, a series of fluorophenyl-isoxazole-carboxamide derivatives, which are directly derived from the core structure of 5-amino-3-fluorophenylisoxazole, were evaluated for their antidiabetic potential by assessing their ability to inhibit α-amylase. nih.gov While the compounds showed inhibitory activity, the effect was characterized as weak when compared to the standard antidiabetic drug, Acarbose. nih.govresearchgate.net This investigation into related isoxazole structures suggests that while the fluorophenyl-isoxazole scaffold has been considered for antidiabetic applications, the specific derivatives tested showed modest potential as α-amylase inhibitors. nih.govresearchgate.net Further structural modifications may be necessary to enhance this activity.

Neuroleptic and Antidepressant Effects

The isoxazole moiety is present in various compounds with activity in the central nervous system, including some with antidepressant effects. scholarsresearchlibrary.com While direct studies on the neuroleptic properties of this compound derivatives are not prominent, related structures have been investigated for antidepressant and anxiolytic activities.

A study on a series of 5-substituted phenyl-3-(thiophen-2-yl)-4,5-dihydro-1,2-oxazole derivatives explored their potential as antidepressants using the forced swimming test in mice. ipinnovative.com Most of the synthesized compounds did not show significant antidepressant activity. However, one derivative, compound 2k , did produce a moderate reduction in immobility time, indicating some antidepressant potential. ipinnovative.com In contrast, another derivative, compound 2f , demonstrated notable anxiolytic activity, which was higher than that of the reference drug diazepam, without inducing neurotoxicity. ipinnovative.com These findings suggest that the isoxazole scaffold can be a template for developing agents with mood-modulating effects, although the specific activity depends heavily on the substitution patterns on the isoxazole ring. ipinnovative.com

The broader field of neuropsychiatric drug discovery has also looked at isoxazole-containing compounds. For instance, α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors, which contain an isoxazole ring in their namesake agonist, are a key target in research on novel, rapid-acting antidepressants. nih.govresearchgate.net This highlights the general importance of the isoxazole structure in the design of neurologically active agents.

Enzyme Inhibition Profiles (e.g., Lipase (B570770), α-Amylase)

Derivatives of this compound have been specifically evaluated for their ability to inhibit enzymes relevant to metabolic disorders. The inhibition of pancreatic lipase is a therapeutic strategy for obesity, while α-amylase inhibition is a strategy for managing type 2 diabetes. nih.govresearchgate.net

A study involving fluorophenyl-isoxazole-carboxamide derivatives assessed their in vitro inhibitory activity against both lipase and α-amylase. The results indicated that the inhibitory activity of these specific derivatives against both enzymes was weak. nih.govresearchgate.net The percentage of lipase inhibition by the tested compounds was notably lower than that of the standard drug Orlistat. nih.gov Similarly, their inhibition of α-amylase was less potent compared to the control, Acarbose. nih.gov

Below is a table summarizing the reported enzyme inhibition data for a series of fluorophenyl-isoxazole-carboxamide derivatives (2a-2e).

Table 1: In Vitro Enzyme Inhibitory Activity of Fluorophenyl-isoxazole-carboxamide Derivatives

| Compound | Lipase Inhibition (%) | α-Amylase Inhibition (%) |

|---|---|---|

| 2a | 20.2 ± 0.15 | 32.5 ± 0.08 |

| 2b | 15.7 ± 0.09 | 28.1 ± 0.12 |

| 2c | 18.9 ± 0.11 | 30.4 ± 0.07 |

| 2d | 13.5 ± 0.07 | 25.6 ± 0.10 |

| 2e | 16.1 ± 0.13 | 29.3 ± 0.09 |

| Orlistat | 78.5 ± 0.21 | N/A |

| Acarbose | N/A | 85.2 ± 0.17 |

Data sourced from scientific research. nih.gov

Although the tested compounds showed only weak inhibition, these findings provide a basis for future structural modifications aimed at improving potency against these enzyme targets. nih.gov

CFTR Corrector Activity for Cystic Fibrosis

One of the most promising therapeutic applications for derivatives of this compound is in the treatment of cystic fibrosis (CF). nih.gov CF is a genetic disease caused by mutations in the CFTR gene, with the most common mutation, ΔF508, leading to a misfolded protein that is degraded before it can reach the cell membrane to function as a chloride channel. nih.govresearchgate.net Small molecules known as "correctors" can help rescue the trafficking of this defective protein.

Researchers have identified a novel class of ΔF508-CFTR correctors based on an isoxazolo[5,4-d]pyrimidine (B13100350) scaffold. nih.gov The synthesis of these potent correctors begins with a key intermediate, 5-amino-3-arylisoxazole-4-carboxamide, which is derived from 5-amino-3-arylisoxazole. nih.gov By varying the aryl group (such as 3-fluorophenyl) and making further modifications, a series of analogues were created and tested for their ability to increase chloride transport in cells expressing the ΔF508-CFTR mutation. nih.gov

Several of these isoxazolopyrimidine analogues demonstrated corrector activity with low micromolar potency. The structure-activity relationship (SAR) showed that the nature and position of the substituent on the phenyl ring of the isoxazole core influenced the compound's efficacy. nih.gov

Table 2: CFTR Corrector Activity of Isoxazolopyrimidine Analogues

| Compound | R group on Phenyl Ring | EC₅₀ (μM) | Vₘₐₓ (% of Genistein + Forskolin) |

|---|---|---|---|

| 7 | 3-F | 2.5 ± 0.2 | 18 ± 1 |

| 10 | 4-F | 2.6 ± 0.3 | 11 ± 1 |

| 11 | 4-Cl | 2.3 ± 0.4 | 11 ± 1 |

| 12 | 4-Br | 2.2 ± 0.1 | 11 ± 1 |

| 13 | 4-CN | 2.4 ± 0.2 | 11 ± 1 |

| 14 | 4-CH₃ | 2.5 ± 0.3 | 11 ± 1 |

EC₅₀ represents the concentration for 50% of maximal effect. Vₘₐₓ represents the maximal effect. Data sourced from scientific research. nih.gov

This research establishes derivatives of 5-amino-3-arylisoxazoles as a foundational structure for developing novel CFTR correctors, opening a new avenue for potential cystic fibrosis therapies. nih.gov

Mechanistic Investigations of 5 Amino 3 3 Fluorophenyl Isoxazole Derivatives

Elucidation of Molecular Targets and Binding Mechanisms

The specific molecular targets of 5-Amino-3-(3-fluorophenyl)isoxazole have not been characterized in detail. Research on related isoxazole (B147169) compounds suggests several potential avenues for investigation.

Enzyme Inhibition Studies (e.g., GSK3, Pantothenate Synthase)

While the isoxazole nucleus is a component of various enzyme inhibitors, there is no specific evidence to suggest that this compound inhibits Glycogen Synthase Kinase 3 (GSK3) or Pantothenate Synthase. The broader class of 3-aryl-5-aminoisoxazoles has been explored for various biological activities, but specific enzyme inhibition profiles are often dependent on the full molecular structure of the derivative. For instance, certain sulfonamide-based 5-amino isoxazole derivatives have been shown to be inhibitors of carbonic anhydrase (CA) isoforms. nih.gov However, this activity is tied to the sulfonamide moiety, which is absent in this compound.

Receptor Binding and Modulation Profiling

The interaction of this compound with specific receptors has not been reported. Some isoxazole derivatives are known to interact with glutamate (B1630785) receptors, such as AMPA receptors, but this is highly dependent on the substituents on the isoxazole ring. For example, analogues of amino methylisoxazole propionic acid (AMPA) have been studied for their binding to the System xc- transporter. umt.edu Without experimental data, it is not possible to determine the receptor binding profile of this compound.

Nucleic Acid (DNA/RNA) Interaction Studies

There is currently no published research indicating that this compound or its close derivatives interact directly with nucleic acids. Such interactions are a possibility for planar aromatic molecules, but would need to be confirmed through experimental studies such as spectrophotometric titrations or gel electrophoresis mobility shift assays.

Cellular Pathway Modulation

The effects of this compound on cellular pathways such as apoptosis and the cell cycle remain to be elucidated. Studies on other isoxazole derivatives provide a framework for potential mechanisms.

Apoptosis Induction Mechanisms (Caspase Activation, Fas Expression, NF-κB1 Modulation)

The pro-apoptotic potential of this compound has not been investigated. Research on other isoxazole-containing compounds has demonstrated the ability to induce apoptosis in cancer cell lines, often through the activation of caspase cascades. The presence of an electron-withdrawing fluorine atom on the phenyl ring can, in some cases, influence the biological activity of a compound, but its specific effect on apoptosis-related pathways for this molecule is unknown. nih.gov

Cell Cycle Analysis and Perturbation

There is no available data from cell cycle analysis studies on cells treated with this compound. Such studies would be necessary to determine if the compound induces cell cycle arrest at any specific phase (e.g., G1, S, G2/M), which is a common mechanism of action for antiproliferative agents.

Interaction with Key Biological Macromolecules (e.g., Tubulin Polymerization)

A significant mechanism of action identified for aminoisoxazole derivatives structurally related to this compound is their interaction with tubulin, a key component of the cellular cytoskeleton. These derivatives have been identified as potent inhibitors of tubulin polymerization, classifying them as microtubule-destabilizing agents. doi.orgnih.gov

Research on a series of 5-amino-3,4-diarylisoxazoles has demonstrated that these compounds exert potent antimitotic effects by interfering with microtubule dynamics. doi.org Mechanistic studies confirmed that these molecules inhibit the polymerization of purified tubulin in vitro. doi.org Docking studies further suggest that they bind to the colchicine (B1669291) binding site on β-tubulin, a well-known target for microtubule-destabilizing drugs. doi.org This interaction prevents the assembly of α- and β-tubulin dimers into microtubules, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. doi.org

Structure-activity relationship (SAR) studies on these diarylisoxazoles have highlighted several key features for potent antitubulin activity. One of the most critical elements is the presence of an unsubstituted 5-amino group on the isoxazole ring. doi.orgnih.gov Acetylation of this amino group leads to a significant reduction or complete loss of activity, indicating its essential role in the interaction with tubulin. doi.org The nature of the aryl groups at other positions on the isoxazole ring also modulates the activity. While the specific 3-(3-fluorophenyl) derivative has not been singled out in these published series, the potent activity of various 3-aryl substituted 5-aminoisoxazoles provides a strong rationale for the antitubulin potential of this compound. doi.orgnih.gov

The table below summarizes findings on the antitubulin activity of related 5-aminoisoxazole compounds.

| Compound Class | Biological Effect | Mechanism of Action | Key Structural Feature for Activity | Relevant Findings |

|---|---|---|---|---|

| 5-Amino-3,4-diarylisoxazoles | Antimitotic, Antiproliferative | Inhibition of tubulin polymerization | Unsubstituted 5-amino group | Compounds cause G2/M cell cycle arrest and induce apoptosis. doi.org |

| 3-Amino-4,5-diarylisoxazoles | Antimitotic | Microtubule destabilization | Amino group position | Generally found to be less active than the 5-aminoisoxazole regioisomers. doi.org |

| N-Acyl-5-aminoisoxazoles | Reduced/Abolished Activity | Loss of tubulin interaction | Substituted 5-amino group | Demonstrates the critical nature of the free amino group for biological function. doi.org |

Structure Activity Relationship Sar Studies of 5 Amino 3 3 Fluorophenyl Isoxazole Analogues

Impact of Substitution Patterns on Biological Activity and Selectivity

The biological activity of isoxazole (B147169) derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring and any appended aromatic systems. mdpi.comresearchgate.net SAR studies reveal that even minor structural modifications can lead to substantial changes in efficacy and selectivity. scholarsresearchlibrary.com The isoxazole ring itself, with its weak nitrogen-oxygen bond, is a key structural feature that can be readily modified to modulate biological activity. nih.govresearchgate.net

Role of the 5-Amino Group on Efficacy and Specificity

The unreactivity of the 5-amino group in certain reactions, such as Fmoc protection, highlights its unique chemical nature within the isoxazole scaffold. nih.gov This suggests that its electronic environment is influenced by the isoxazole ring, potentially impacting its interaction with biological macromolecules. nih.gov

Influence of the Fluorophenyl Moiety's Positional Isomerism and Substituent Effects

The position of the fluorine atom on the phenyl ring is a key factor in determining the biological activity of 3-phenylisoxazole (B85705) derivatives. Halogen substituents, particularly fluorine, can significantly enhance the biological activity of isoxazole compounds. mdpi.com For instance, studies on 3-aryltropane analogues revealed that fluoro-substitution at the 4-position of the phenyl ring did not negatively affect dopamine (B1211576) transporter (DAT) binding affinity. nih.gov

Effects of Substituents at the Isoxazole Ring (C3, C4, C5) on Pharmacological Profiles

Modifications at the C3, C4, and C5 positions of the isoxazole ring provide a versatile strategy for fine-tuning the pharmacological properties of its derivatives. mdpi.comresearchgate.net The weak nitrogen-oxygen bond in the isoxazole ring makes it susceptible to ring cleavage under certain conditions, which can be a factor in its mechanism of action. researchgate.net

Substituents at the C3 and C5 positions have been extensively studied. For example, in a series of 3,5-disubstituted isoxazoles, the nature of the substituent at the C5 position influenced their anti-inflammatory activity. researchgate.net Similarly, the substitution pattern at these positions can impact antitubercular and cytotoxic activities. researchgate.net The introduction of bulky groups can affect binding affinity and selectivity. For instance, a tert-butyl group at the C3 position was found to lower reactivity due to steric effects.

The C4 position of the isoxazole ring has also been a target for modification. The introduction of various functional groups at this position has been shown to be ineffective in some cases, highlighting the specific structural requirements for activity. scholarsresearchlibrary.com However, in other contexts, such as in 5-amino-3-methyl-4-isoxazolecarboxylic acid derivatives, modifications at the C4 position have led to compounds with significant immunoregulatory properties. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analyses for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to develop models that correlate the structural features of compounds with their biological activities. nih.gov For isoxazole derivatives, QSAR studies have been employed to predict anti-inflammatory activity and to guide the synthesis of more potent compounds. researchgate.net

A typical QSAR study involves:

Data Set: A series of compounds with known biological activities.

Molecular Descriptors: Calculation of various physicochemical and structural properties of the molecules.

Model Development: Using statistical methods, such as Genetic Function Algorithm (GFA), to build a mathematical equation that relates the descriptors to the activity. nih.gov

Validation: Testing the predictive power of the model using internal and external validation techniques. nih.gov

For a series of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles, a QSAR model was developed that showed a good correlation between the observed and predicted anti-inflammatory activities. researchgate.net Such models can be valuable tools for prioritizing the synthesis of new analogues with potentially improved properties.

Rational Design Principles for Optimized Biological Activity and Reduced Off-Target Effects

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target and the SAR of lead compounds. museonaturalistico.itacs.org For 5-amino-3-(3-fluorophenyl)isoxazole analogues, several principles guide the design of optimized molecules:

Targeted Modifications: Incorporating specific structural features to enhance binding to the desired target while minimizing interactions with off-target proteins. museonaturalistico.itnih.gov

Bioisosteric Replacement: Substituting parts of the molecule with other groups that have similar physical or chemical properties to improve potency or pharmacokinetic properties. The isoxazole ring itself can be considered a bioisostere for other functional groups. nih.gov

Conformational Restriction: Introducing cyclic structures or rigid linkers to lock the molecule into a specific conformation that is optimal for binding to the target. jst.go.jp

Improving Selectivity: Modifying substituents to exploit differences in the binding sites of related proteins, thereby increasing selectivity. acs.org

By applying these principles, researchers can systematically explore the chemical space around the this compound scaffold to develop new drug candidates with improved therapeutic profiles. The integration of SAR data, QSAR modeling, and rational design strategies provides a powerful framework for the discovery of novel isoxazole-based medicines. museonaturalistico.itacs.org

Computational Chemistry and Molecular Modeling of 5 Amino 3 3 Fluorophenyl Isoxazole

Conformational Analysis and Energy Landscape Exploration

Conformational analysis of 5-Amino-3-(3-fluorophenyl)isoxazole is critical for understanding its three-dimensional structure and flexibility, which in turn dictates its interaction with biological targets. The molecule consists of a phenyl ring, an isoxazole (B147169) ring, and an ester group, all of which are nearly coplanar. The phenyl and isoxazole rings have a very small dihedral angle between them, indicating a high degree of planarity. iucr.org The ester group also lies almost in the same plane as the isoxazole ring. iucr.org

Molecular Dynamics Simulations to Explore Ligand-Target Dynamics

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules and their interactions over time. mdpi.com In the context of drug discovery, MD simulations can provide detailed insights into how a ligand, such as this compound, binds to its target protein. frontiersin.org

These simulations can reveal the stability of the ligand-protein complex, the key amino acid residues involved in the interaction, and the conformational changes that occur upon binding. mdpi.comdoi.org By analyzing the trajectory of the simulation, researchers can calculate parameters like the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration to assess the stability and compactness of the complex. doi.org

For isoxazole derivatives, MD simulations have been used to understand their binding modes with various protein targets. mdpi.com These studies have shown that hydrophobic interactions often play a crucial role in the binding of these compounds. mdpi.com The insights gained from MD simulations are invaluable for the rational design of more potent and selective inhibitors. fu-berlin.de

Advanced Analytical Characterization of 5 Amino 3 3 Fluorophenyl Isoxazole and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis is fundamental to the characterization of novel or synthesized organic compounds. For fluorinated isoxazoles, a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provides a comprehensive structural picture.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are used to map out the hydrogen and carbon skeletons of the molecule, respectively.

In the ¹H NMR spectrum of 5-Amino-3-(3-fluorophenyl)isoxazole, distinct signals are expected for the protons of the isoxazole (B147169) ring, the phenyl ring, and the amino group. The isoxazole ring possesses a single proton at the C4 position, which typically appears as a sharp singlet in a characteristic region of the spectrum. The protons on the 3-fluorophenyl group exhibit complex splitting patterns (multiplets) due to proton-proton (H-H) and proton-fluorine (H-F) coupling. The amino (-NH₂) protons usually appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The isoxazole ring carbons (C3, C4, and C5) and the six carbons of the fluorophenyl ring will each produce a signal. The chemical shifts are influenced by their local electronic environment. For instance, C3 and C5, being attached to heteroatoms (oxygen and nitrogen), are typically found further downfield compared to C4. The carbon atoms of the phenyl ring are split into multiple signals due to the fluorine substituent, and their positions are further influenced by the coupling with the fluorine atom (C-F coupling).

Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Isoxazole Derivatives

Note: The following data is representative and compiled from literature on structurally similar compounds. beilstein-journals.orgrsc.org Actual values for this compound may vary.

| Atom Position | Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Influences |

| H4 | ¹H | 5.0 - 6.5 | Singlet (s) | Isoxazole ring electronics |

| -NH₂ | ¹H | Variable (e.g., 4.0 - 6.0) | Broad Singlet (br s) | Solvent, concentration, H-bonding |

| Phenyl Protons | ¹H | 7.0 - 8.0 | Multiplets (m) | Fluorine substitution, H-H & H-F coupling |

| C3 | ¹³C | 160 - 165 | Singlet or Doublet (due to C-F coupling) | Attachment to O and Phenyl ring |

| C4 | ¹³C | 95 - 105 | Singlet | Isoxazole ring electronics |

| C5 | ¹³C | 168 - 175 | Singlet | Attachment to N and Amino group |

| Phenyl Carbons | ¹³C | 110 - 165 | Doublets (d) or Singlets (s) | Fluorine substitution, C-F coupling constants |

¹⁹F NMR is a highly specific and sensitive technique for the direct observation of fluorine atoms in a molecule. nih.gov Given that fluorine has a 100% natural abundance for the ¹⁹F isotope and a high gyromagnetic ratio, this method provides clean spectra with a wide range of chemical shifts, making it an excellent tool for characterizing fluorinated compounds. rsc.org

For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, corresponding to the one fluorine atom on the phenyl ring. The precise chemical shift of this signal is highly sensitive to the electronic environment of the fluorophenyl ring. nih.gov Furthermore, this fluorine signal will exhibit coupling to adjacent protons (primarily H2' and H4' on the phenyl ring), which would appear as a triplet of doublets or a similar complex multiplet in a proton-coupled ¹⁹F spectrum, providing valuable information for structural confirmation.

While 1D NMR spectra identify the types and electronic environments of nuclei, 2D NMR experiments are crucial for determining the molecular connectivity, i.e., how the atoms are bonded together.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would reveal the correlations between the neighboring protons on the fluorophenyl ring, helping to assign their specific positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is used to definitively assign which proton is bonded to which carbon.

Interactive Table 2: Expected Key HMBC Correlations for this compound

| Proton (¹H) | Correlates to Carbon (¹³C) | Significance of Correlation |

| H4 (isoxazole) | C3, C5 | Confirms the structure of the isoxazole ring. |